molecular formula C11H14ClNO2 B13465436 Tert-butyl 4-chloro-5-methylpyridine-2-carboxylate

Tert-butyl 4-chloro-5-methylpyridine-2-carboxylate

Cat. No.: B13465436
M. Wt: 227.69 g/mol
InChI Key: QVMRWAOEWSDHPU-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-5-methylpyridine-2-carboxylate is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds, characterized by a six-membered ring structure containing one nitrogen atom. This compound is notable for its tert-butyl ester group, which is often used in organic synthesis due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-5-methylpyridine-2-carboxylate typically involves the esterification of 4-chloro-5-methylpyridine-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-5-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and reduction: The methyl group can be oxidized to a carboxylic acid or reduced to a methylene group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Ester hydrolysis: The major product is 4-chloro-5-methylpyridine-2-carboxylic acid.

    Oxidation: The product is 4-chloro-5-carboxypyridine-2-carboxylate.

    Reduction: The product is 4-chloro-5-methylpyridine-2-methylene carboxylate.

Scientific Research Applications

Tert-butyl 4-chloro-5-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-5-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-chloro-3-formylpyridine-2-carboxylate
  • Tert-butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-chloro-5-methylpyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group also provides stability and ease of manipulation in synthetic applications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

tert-butyl 4-chloro-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C11H14ClNO2/c1-7-6-13-9(5-8(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3

InChI Key

QVMRWAOEWSDHPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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